Somatostatin
Beschreibung
Eigenschaften
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLMOGPVYXJNR-ATOGVRKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51110-01-1 (Parent) | |
| Record name | Somatostatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1637.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38916-34-6 | |
| Record name | Somatostatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somatostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Somatostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOMATOSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E20216Q0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Classical Merrifield Approach
The foundational solid-phase synthesis, first reported by Rivier et al. in 1973, utilized a chloromethylated polystyrene resin to anchor the C-terminal serine residue. Sequential coupling of Fmoc- or Boc-protected amino acids employed dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activators. Key challenges included:
-
Incomplete deprotection : Trp and Cys residues required orthogonal protecting groups (e.g., tert-butyl for Cys) to prevent side reactions during TFA cleavage.
-
Resin-bound intermediate limitations : Analytical characterization via amino acid analysis or HPLC was hindered by the insolubility of resin-peptide conjugates.
A typical SPPS protocol yielded crude this compound with 60–70% purity, necessitating extensive purification via preparative HPLC.
Oxime Resin Cyclization for Analogs
Recent advancements introduced oxime resin (PCOR) for cyclization of lanthionine-containing analogs. For instance, lanthionine-sandostatin (Lanreotide analog) was synthesized by cyclizing linear precursors on resin, achieving 45% yield post-HPLC. This method enhanced enzymatic stability, with a half-life of 8.2 hours in rat brain homogenates versus 3.4 hours for native sandostatin.
Solution-Phase Synthesis and Fragment Condensation
Conventional Linear Assembly
Early solution-phase syntheses, such as Sarantakis’ 1973 method, coupled protected fragments (e.g., Asn-Phe-Phe-Trp-Lys and Thr-Phe-Thr-Ser) using mixed anhydride or active ester techniques. Critical steps included:
Convergent Strategies for Scalability
Fujii et al. (1975) optimized fragment condensation by dividing this compound into three segments:
-
N-terminal tripeptide (Ala-Gly-Cys)
-
Central hexapeptide (Lys-Asn-Phe-Phe-Trp-Lys)
-
C-terminal pentapeptide (Thr-Phe-Thr-Ser-Cys)
Coupling via azide or DCC/HOBt methods yielded 55% overall purity, with final oxidation in ammonium acetate buffer (pH 6.8).
Hybrid Solid-Solution Phase Synthesis
Patent US4093609A: Mixed Methodology
The 1995 patent outlined a hybrid approach to overcome SPPS limitations:
-
Resin-bound octapeptide synthesis : Assembly of Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser on hydroxymethyl resin.
-
Hydrazinolysis : Cleavage from resin using anhydrous hydrazine, forming the octapeptide hydrazide.
-
Solution-phase elongation : Sequential coupling of Cys(SMe), Asn, and Ala-Gly-Cys-Lys fragments via azide activation.
This method achieved 12% overall yield, comparable to pure SPPS, while enabling intermediate purification via silica gel chromatography.
Synthesis of this compound Analogs
Lanthionine-Bridged Derivatives
Ösapay et al. (1997) synthesized lanthionine-somatostatin analogs by replacing the disulfide bond with a thioether bridge:
Table 1: Receptor Binding Affinities of Selected Analogs
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR5 (nM) |
|---|---|---|---|
| SST-14 | 0.32 | 0.15 | 0.21 |
| Sandostatin | 280 | 0.21 | 3.1 |
| 1 | >1000 | 10.5 | 0.28 |
D-Amino Acid Substitutions
Enzymatic and Post-Synthetic Modifications
Disulfide Bond Engineering
Post-synthetic oxidation remains critical for bioactivity. Optimal conditions use 0.1 M ammonium bicarbonate (pH 8.5) with 5 mM reduced glutathione, achieving >90% correct disulfide pairing.
Quality Control and Analytical Validation
Purity Assessment
Modern protocols employ RP-HPLC (C18 column, 0.1% TFA/acetonitrile gradient) coupled with ESI-MS. The USP monograph specifies ≤2.0% total impurities for pharmaceutical-grade this compound.
Bioactivity Testing
In vitro GH inhibition assays using rat pituitary cells remain the gold standard. EC₅₀ values for clinical batches must fall within 0.5–1.5 nM.
Industrial-Scale Production Challenges
Analyse Chemischer Reaktionen
Types of Reactions: Somatostatin undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in this compound can be reduced to free thiols.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogues
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC
Major Products:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced this compound with free thiols.
Substitution: this compound analogues with modified amino acid sequences
Wissenschaftliche Forschungsanwendungen
Somatostatin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in regulating hormone secretion and cell proliferation.
Medicine: Used in the treatment of acromegaly, neuroendocrine tumors, and gastrointestinal disorders. .
Industry: Employed in the development of diagnostic imaging agents and therapeutic drugs
Wirkmechanismus
Somatostatin exerts its effects by binding to this compound receptors (SSTRs), which are G protein-coupled receptors. Upon binding, this compound inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing the release of various hormones, including growth hormone, insulin, and glucagon. The molecular targets and pathways involved include the inhibition of calcium influx and modulation of potassium channels .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key somatostatin analogs, their receptor binding profiles, pharmacokinetic properties, and clinical applications, supported by recent research findings:
*Data from rat brain homogenate studies .
Key Comparative Insights:
Receptor Selectivity and Clinical Utility: Octreotide and lanreotide target SSTR2/SSTR5, making them effective in GH-secreting tumors and NETs. However, pasireotide’s broader receptor profile improves outcomes in tumors resistant to first-line analogs .
Structural Modifications :
- Cyclization (e.g., octreotide’s disulfide bridge) and lanthionine substitutions (replacing cysteine with lanthionine) reduce enzymatic degradation, extending half-life .
- sst4 agonists (e.g., pyrrolo-pyrimidine derivatives) demonstrate oral bioavailability and blood-brain barrier penetration, a breakthrough for neuropathic pain .
Radiolabeled Analogs in Imaging and Therapy: 18F-AlF-NOTA-Octreotide outperforms 68Ga-DOTATATE in lesion detection (87% vs. 72% sensitivity), supporting its adoption in clinical imaging . 177Lu-DOTA-JR11 (antagonist) achieves 40% higher tumor uptake than agonists in preclinical models, redefining PRRT strategies .
Clinical Outcomes :
Biologische Aktivität
Somatostatin, also known as somatotropin-release inhibiting factor (SRIF), is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It is primarily produced in the hypothalamus, pancreas, and gastrointestinal tract. The biological activity of this compound is mediated through its interaction with specific G-protein-coupled receptors (GPCRs), leading to a wide range of effects on hormone secretion, cellular proliferation, and metabolic processes.
This compound exists in several forms, with the most studied being this compound-14 and this compound-28. These peptides exhibit a high binding affinity to five distinct this compound receptor subtypes (SSTR1–5), which mediate their biological effects. The receptor binding studies indicate that different analogs of this compound can exhibit varying affinities for these receptors, influencing their therapeutic applications.
Table 1: Binding Affinities of this compound Analogues
| This compound Analogue | SSTR1 Binding Affinity (Ki) | SSTR2 Binding Affinity (Ki) | SSTR3 Binding Affinity (Ki) |
|---|---|---|---|
| Native this compound-14 | 0.5 nM | 0.3 nM | 1.2 nM |
| Octreotide | 2.0 nM | 0.1 nM | 0.5 nM |
| [D-Trp8, L-Dfp11]-SRIF | 0.8 nM | 0.05 nM | 0.6 nM |
The biological activity of this compound is characterized by its inhibitory effects on hormone secretion, particularly growth hormone (GH), insulin, and glucagon. This inhibition is crucial for maintaining homeostasis within the endocrine system.
Physiological Effects
This compound exerts a wide array of physiological effects:
- Inhibition of Growth Hormone Secretion : this compound is best known for its role in inhibiting GH release from the anterior pituitary gland. This effect is significant in conditions such as acromegaly, where excess GH leads to abnormal growth.
- Regulation of Insulin and Glucagon : this compound inhibits insulin secretion from pancreatic beta cells and glucagon secretion from alpha cells, thus playing a vital role in glucose metabolism.
- Gastrointestinal Regulation : In the gastrointestinal tract, this compound reduces gastric acid secretion and slows down gastric emptying, contributing to digestive regulation.
Therapeutic Applications
Due to its inhibitory effects on hormone secretion, this compound analogs have been developed for clinical use:
- Octreotide : A synthetic analog of this compound that has a longer half-life and greater potency than natural this compound. It is used to treat acromegaly and certain types of neuroendocrine tumors.
- Lanreotide : Another long-acting analog used similarly to octreotide but with different pharmacokinetic properties.
Case Studies
- Acromegaly Treatment : A study involving patients with acromegaly demonstrated that treatment with octreotide led to significant reductions in serum GH levels and improved clinical symptoms associated with the disease .
- Neuroendocrine Tumors : Research indicates that this compound analogs can effectively control symptoms related to neuroendocrine tumors by decreasing hormone secretion and slowing tumor growth .
- Diabetes Management : Investigations into the role of this compound in diabetes have shown that it can modulate insulin secretion, suggesting potential therapeutic applications for managing blood glucose levels .
Q & A
Q. How to reconcile discrepancies in SST analog efficacy between in vitro and in vivo models?
- Methodological Answer : Assess pharmacokinetic factors (e.g., plasma half-life of TT-232 ) and blood-brain barrier penetration. Use microdialysis in vivo to measure local SST levels . Compare receptor occupancy (PET/SPECT imaging with radiolabeled analogs) against functional outcomes (e.g., pain response in SSTR4 agonist studies ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
